1-Bromo-3-cyclopropoxy-5-ethylbenzene
Description
1-Bromo-3-cyclopropoxy-5-ethylbenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine (position 1), a cyclopropoxy group (position 3), and an ethyl group (position 5). The cyclopropoxy group confers steric and electronic effects that influence reactivity, while the ethyl substituent enhances lipophilicity compared to polar groups like trifluoromethyl or halogens .
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyloxy-5-ethylbenzene |
InChI |
InChI=1S/C11H13BrO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4H2,1H3 |
InChI Key |
HCIYJKBWIUFUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-cyclopropoxy-5-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropoxy-5-ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclopropoxy-5-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-3-cyclopropoxy-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropoxy-5-ethylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Bromo-3-cyclopropoxy-5-ethylbenzene (inferred structure) with structurally related brominated benzene derivatives from the evidence:
Key Observations:
Ethyl vs. Trifluoromethyl: The ethyl group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas trifluoromethyl (as in ) enhances electronegativity and metabolic stability. Halogen Diversity: Chloro and fluoro substituents (as in ) reduce molecular weight and alter electronic properties, favoring applications in cross-coupling reactions.
Molecular Weight Trends :
- Compounds with trifluoromethoxy or trifluoromethyl groups (e.g., ) exhibit higher molecular weights (~290–313 g/mol) due to fluorine content, whereas simpler analogs (e.g., ) are lighter (~197 g/mol).
Commercial and Research Utility :
- Medicinal derivatives (e.g., ) are marketed for drug discovery, while halogen-rich analogs (e.g., ) serve as versatile building blocks in synthetic chemistry.
Research Findings and Limitations
- Synthetic Challenges : Cyclopropoxy-containing compounds (e.g., ) require specialized conditions for cyclopropane ring stability during synthesis.
- Data Gaps : Critical physical properties (e.g., melting/boiling points) for this compound are unavailable in the provided evidence, necessitating experimental characterization.
- Comparative Reactivity : Ethyl-substituted derivatives may exhibit slower electrophilic substitution compared to electron-withdrawing groups (e.g., CF₃ in ), as inferred from substituent electronic profiles.
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